LipiRADICAL Green

Description

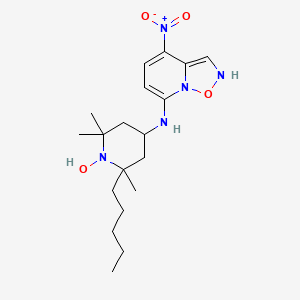

Structure

3D Structure

Properties

CAS No. |

1955505-54-0 |

|---|---|

Molecular Formula |

C19H30N5O4 |

Molecular Weight |

392.48 |

IUPAC Name |

N-(1-hydroxy-2,2,6-trimethyl-6-pentylpiperidin-4-yl)-4-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-7-amine |

InChI |

InChI=1S/C19H31N5O4/c1-5-6-7-10-19(4)12-14(11-18(2,3)24(19)27)21-17-9-8-15(23(25)26)16-13-20-28-22(16)17/h8-9,13-14,20-21,27H,5-7,10-12H2,1-4H3 |

InChI Key |

NLURORPZLBRXMF-UHFFFAOYSA-N |

SMILES |

CCCCCC1(CC(CC(N1O)(C)C)NC2=CC=C(C3=CNON23)[N+](=O)[O-])C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NBD-Pen; NBD Pen; NBDPen; |

Origin of Product |

United States |

Foundational & Exploratory

LipiRADICAL Green: An In-depth Technical Guide for the Detection of Lipid Radicals

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of LipiRADICAL Green, a fluorescent probe designed for the specific detection of lipid radicals. The document is intended for researchers, scientists, and professionals in the field of drug development who are investigating lipid peroxidation and its role in various physiological and pathological processes, such as ferroptosis. This guide details the core principles of LipiRADICAL Green, its mechanism of action, and its applications. It includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this novel research tool.

Introduction to LipiRADICAL Green

LipiRADICAL Green, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen), is a highly specific fluorescent probe for the detection of lipid radicals (L•) and lipid peroxyl radicals (LOO•), which are the initial and key mediators in the lipid peroxidation cascade.[4] Lipid peroxidation is a fundamental process implicated in cellular damage and is a hallmark of oxidative stress-related pathologies, including but not limited to, neurodegenerative diseases, cancer, and inflammatory disorders. A notable form of regulated cell death, ferroptosis, is characterized by iron-dependent accumulation of lipid peroxides.[5][6]

Unlike conventional methods that measure downstream, more stable byproducts of lipid peroxidation such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), LipiRADICAL Green provides a direct measure of the initial radical species.[7] This allows for a more immediate and sensitive assessment of lipid peroxidation events. The probe is designed with a nitroxide radical moiety, which acts as both a quencher for the conjugated NBD (nitrobenzoxadiazole) fluorophore and as a trap for lipid radicals.[2] This design ensures a low fluorescence background and a significant "turn-on" fluorescent signal upon reaction with lipid radicals.[2]

Mechanism of Action

The functionality of LipiRADICAL Green is based on a radical-radical coupling reaction.[2] In its native, unreacted state, the paramagnetic nitroxide group within the molecule effectively quenches the fluorescence of the NBD fluorophore through intramolecular interactions.[4] This results in the probe being virtually non-fluorescent.[2]

Upon encountering a lipid radical (L• or LOO•), the nitroxide moiety of LipiRADICAL Green undergoes a coupling reaction, forming a stable covalent bond with the lipid radical.[2] This reaction neutralizes the radical nature of the nitroxide, thereby eliminating its quenching effect on the NBD fluorophore.[2] The subsequent recovery of fluorescence results in a bright green signal that can be quantitatively measured.[2] This mechanism provides high specificity for lipid-derived radicals, with minimal cross-reactivity to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), or hydroxyl radicals (•OH).[2]

Figure 1: Mechanism of LipiRADICAL Green activation.

Quantitative Data

Physicochemical and Spectral Properties

The key properties of LipiRADICAL Green are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen) | [4] |

| Molecular Formula | C₁₉H₂₈N₅O₄ | [1] |

| Molecular Weight | 390.21 g/mol | [1][8] |

| CAS Number | 1955505-54-0 | [1] |

| Appearance (Native) | Non-fluorescent (quenched) | [1][2] |

| Appearance (Activated) | Green Fluorescence | [1][2] |

| Excitation Wavelength (λex) | ~470 nm (range: 420-500 nm) | [2][8] |

| Emission Wavelength (λem) | ~540 nm (range: 520-600 nm) | [2][8] |

| Compatibility | Standard FITC/GFP filter sets | [2] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Store powder at -20°C. After reconstitution in DMSO, aliquot and store at -20°C. Protect from light. | [4] |

Recommended Working Concentrations for Various Applications

The optimal concentration of LipiRADICAL Green may vary depending on the experimental system. The following table provides a starting point for optimization.

| Application | Recommended Concentration | Reference(s) |

| In Vitro Assays (e.g., with purified lipids) | 5 - 10 µM | [3][4] |

| Live Cell Imaging (Microscopy) | 1 µM | [2] |

| Flow Cytometry | 1 - 2 µM | [1] |

| In Vivo Studies (mice) | 2.5 µmol/kg body weight | [8] |

Experimental Protocols

In Vitro Detection of Lipid Radicals

This protocol is suitable for detecting lipid radicals generated from purified lipids, such as polyunsaturated fatty acids (PUFAs) or low-density lipoproteins (LDL), upon induction with pro-oxidants or enzymes.

Materials:

-

LipiRADICAL Green stock solution (1 mM in DMSO)

-

PUFAs (e.g., arachidonic acid, linoleic acid) or LDL

-

Pro-oxidant (e.g., AAPH, hemin) or enzyme (e.g., lipoxygenase)

-

Assay buffer (e.g., PBS)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture in the microplate wells by adding the lipid source (e.g., 500 µM arachidonic acid or 20 µg/mL LDL).[3][4]

-

Add the pro-oxidant (e.g., 50 mM AAPH and 10 µM hemin) or enzyme to initiate lipid peroxidation.[3][4]

-

Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C.[4]

-

Add LipiRADICAL Green to a final concentration of 5-10 µM.[3][4]

-

Incubate for an additional 15 minutes at room temperature.[3]

-

Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~540 nm.[4]

Figure 2: Workflow for in vitro lipid radical detection.

Live Cell Imaging of Lipid Radicals

This protocol allows for the visualization of lipid radical production in living cells using fluorescence microscopy.

Materials:

-

Cultured cells (e.g., Hepa1-6)

-

LipiRADICAL Green stock solution (1 mM in DMSO)

-

Serum-free, phenol red-free cell culture medium

-

Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN))

-

Confocal or fluorescence microscope with FITC/GFP filter set

Procedure:

-

Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Prepare a 1 µM working solution of LipiRADICAL Green in serum-free, phenol red-free medium.[2]

-

Remove the culture medium from the cells and wash twice with PBS.[2]

-

Add the LipiRADICAL Green working solution to the cells and incubate for 20 minutes at 37°C.[2]

-

If using an inducer, co-treat the cells with the inducer (e.g., 30 mM DEN) during or after probe loading.[5]

-

Immediately begin imaging the cells using a confocal microscope with appropriate settings (e.g., Ex: 458 nm, Em: 490-674 nm).[2] Time-lapse imaging can be performed to monitor the dynamics of lipid radical production.[2]

Flow Cytometric Analysis of Lipid Peroxidation

This protocol is designed for the quantitative analysis of lipid radical production in cell populations.

Materials:

-

Suspension or trypsinized adherent cells

-

LipiRADICAL Green stock solution (1 mM in DMSO)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Inducer of lipid peroxidation

-

Flow cytometer with a blue laser (488 nm)

Procedure:

-

Prepare a single-cell suspension of your cells of interest.

-

Treat the cells with the desired experimental conditions (e.g., with or without an inducer of ferroptosis).

-

Resuspend the cells in serum-free medium containing 1-2 µM LipiRADICAL Green.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

Wash the cells twice with FACS buffer by centrifugation.

-

Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer, detecting the signal in the FITC or equivalent green channel.

Signaling Pathways and Logical Relationships

LipiRADICAL Green is a valuable tool for studying signaling pathways involving lipid peroxidation. A key area of research is ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.

The generation of lipid radicals can be initiated through both enzymatic and non-enzymatic pathways.[4] Enzymes such as lipoxygenases (LOXs) can directly oxygenate polyunsaturated fatty acids (PUFAs) within cell membranes to form lipid hydroperoxides (LOOH), which can then be converted to lipid radicals.[5] Non-enzymatically, the Fenton reaction, involving ferrous iron (Fe²⁺), can generate highly reactive hydroxyl radicals that initiate lipid peroxidation.[5]

Once formed, lipid radicals propagate in a chain reaction, leading to extensive membrane damage.[4] The enzyme Glutathione Peroxidase 4 (GPX4) is a critical regulator of this process, as it reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid peroxides and subsequent cell death.[9] Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) are common methods to induce ferroptosis.

LipiRADICAL Green can be used to monitor the production of lipid radicals in real-time, providing insights into the kinetics and localization of lipid peroxidation within these signaling cascades.

Figure 3: Lipid peroxidation signaling and LipiRADICAL Green's point of detection.

Concluding Remarks

LipiRADICAL Green represents a significant advancement in the study of lipid peroxidation. Its ability to directly and specifically detect the initial lipid radical species offers a more accurate and sensitive alternative to traditional methods that rely on downstream byproducts. This technical guide has provided the fundamental knowledge and practical protocols for researchers to effectively utilize LipiRADICAL Green in their studies of oxidative stress, ferroptosis, and related disease models. The provided data and visualizations are intended to serve as a valuable resource for the design and execution of experiments aimed at unraveling the complex roles of lipid peroxidation in health and disease.

References

- 1. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]

- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. mdpi.com [mdpi.com]

LipiRADICAL Green: A Technical Guide to its Mechanism of Action and Application in Lipid Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical process in cellular physiology and pathology, is initiated by the formation of highly reactive lipid radicals. Understanding the dynamics of these transient species is paramount in fields ranging from cancer biology to neurodegenerative disease research. LipiRADICAL Green has emerged as a novel fluorescent probe enabling the direct detection of lipid radicals. This technical guide provides an in-depth exploration of the mechanism of action of LipiRADICAL Green, detailed experimental protocols for its application, and its utility in investigating signaling pathways associated with lipid peroxidation, such as ferroptosis and endoplasmic reticulum (ER) stress.

Core Mechanism of LipiRADICAL Green Fluorescence

LipiRADICAL Green is a fluorescent probe specifically designed to detect lipid radicals.[1][2][3] Its chemical structure is based on a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore conjugated to a nitroxyl radical derivative.[2] This unique design is the key to its function as a "turn-on" fluorescent sensor for lipid radicals.[1][2][4]

In its native, unreacted state, the fluorescence of the NBD moiety is significantly suppressed or "quenched" by the intramolecular nitroxyl radical.[1][2] This quenching effect is a result of the radical's ability to interact with the excited state of the fluorophore, providing a non-radiative pathway for energy dissipation.

The detection of lipid radicals occurs through a radical-radical coupling reaction.[1][2] When LipiRADICAL Green encounters a lipid radical (L• or LOO•), the nitroxyl radical moiety of the probe covalently binds to the lipid radical. This reaction neutralizes the radical nature of the probe's quencher, thereby restoring the fluorescence of the NBD fluorophore. The resulting increase in green fluorescence is directly proportional to the amount of lipid radicals present in the system, allowing for their semi-quantitative analysis.[1][5]

LipiRADICAL Green exhibits high specificity for lipid radicals and does not show significant fluorescence enhancement in the presence of other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), or hydroxyl radicals (•OH).[1] This selectivity makes it a valuable tool for specifically investigating the initiation phase of lipid peroxidation.

References

- 1. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. 脂質ラジカル検出試薬と阻害物質(脂質過酸化研究のための新しいツール) | LipiRADICAL® Green (検出試薬)/OH-Pen(阻害物質) | フナコシ [funakoshi.co.jp]

- 4. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]

- 5. 2bscientific.com [2bscientific.com]

LipiRADICAL Green: A Technical Guide to Investigating Lipid Peroxidation Initiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LipiRADICAL Green, a novel fluorescent probe for the specific detection of lipid radicals, the primary products of lipid peroxidation. This document details the probe's mechanism of action, experimental protocols for its use in various research contexts, and its application in studying cellular signaling pathways and drug development.

Introduction to LipiRADICAL Green and Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process is implicated in a wide range of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and ferroptosis, a form of iron-dependent cell death. The initiation of lipid peroxidation generates highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•), which propagate a chain reaction leading to cellular damage.

LipiRADICAL Green is a fluorescent probe specifically designed to detect these initial lipid radical species. Its unique molecular design, combining a nitroxide radical-trapping moiety with a nitrobenzoxadiazole (NBD) fluorescent reporter, allows for the direct visualization and quantification of lipid peroxidation initiation. In its native state, the probe's fluorescence is quenched by the nitroxide component. Upon reacting with a lipid radical via a radical-radical coupling reaction, a stable covalent bond is formed, leading to a significant recovery of green fluorescence. This mechanism provides high selectivity for lipid radicals over other ROS.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of LipiRADICAL Green, derived from various experimental applications.

| Parameter | Value | Source |

| Excitation Wavelength (max) | ~470 nm | |

| Emission Wavelength (max) | ~540 nm | |

| Emission Range | 500 - 650 nm | |

| Typical Concentration for in vitro assays | 5 - 10 µM | |

| Typical Concentration for cell-based assays | 1 µM | |

| Typical Incubation Time (cells) | 10 - 20 min |

Table 1: Spectroscopic and Application Data for LipiRADICAL Green.

| Application | Model System | Inducer | Observed Effect | Source |

| Ferroptosis Studies | HL-60 cells | ML162 | Identification of ferroptosis inhibitors that suppress lipid peroxidation. | |

| Drug Screening | HK-2 cells | ML162 | Validation of hit compounds that reduce LipiRADICAL Green fluorescence. | |

| Carcinogenesis Research | Hepa1-6 cells | Diethylnitrosamine (DEN) | Time-dependent increase in fluorescence, indicating lipid radical production. | |

| LDL Oxidation | Purified LDL | Hemin, AAPH | Time-dependent increase in green fluorescence, indicating lipid radical formation from LDL particles. | |

| In vivo Carcinogenesis | Mice | Diethylnitrosamine (DEN) | Suppression of DEN-induced hepatocellular carcinoma by a lipid radical-specific inhibitor (OH-Pen). |

Table 2: Summary of Quantitative Findings from LipiRADICAL Green Applications.

Experimental Protocols

In Vitro Detection of Lipid Radicals from Purified LDL

This protocol describes the use of LipiRADICAL Green to monitor the initiation of lipid peroxidation in purified low-density lipoprotein (LDL) particles.

Materials:

-

Purified LDL

-

LipiRADICAL Green

-

Pro-oxidant (e.g., hemin or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH))

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of LipiRADICAL Green at 10 µM in the desired buffer.

-

In a 96-well microplate, mix purified LDL (e.g., 20 µg protein/mL) with the pro-oxidant (e.g., 10 µM hemin or 50 mM AAPH).

-

Add the 10 µM LipiRADICAL Green solution to the LDL and pro-oxidant mixture.

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the green fluorescence intensity (Ex: 470 nm / Em: 530 nm) at regular intervals for up to 60 minutes.

-

A time-dependent increase in fluorescence indicates the production of lipid radicals from the LDL particles.

Cell-Based Detection of Lipid Radicals

This protocol outlines the procedure for imaging lipid radical production in live cells using fluorescence microscopy.

Materials:

-

Cultured cells (e.g., Hepa1-6)

-

LipiRADICAL Green

-

Lipid peroxidation inducer (e.g., diethylnitrosamine (DEN))

-

Serum-free and phenol red-free cell culture medium or an appropriate buffer (e.g., HEPES-buffered saline)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Prepare a 1 µM working solution of LipiRADICAL Green in serum-free, phenol red-free medium.

-

Wash the cultured cells with PBS several times to remove any residual serum.

-

Add the LipiRADICAL Green-containing medium to the cells.

-

Incubate the cells at 37°C for a minimum of 10 minutes.

-

(Optional) Wash the cells with fresh medium to remove any excess probe.

-

To induce lipid peroxidation, add the inducer (e.g., 30 mM DEN) to the cells.

-

Immediately begin imaging the cells using a confocal microscope with appropriate filter sets (e.g., Ex: 458 nm / Em: 490-

role of lipid radicals in ferroptosis and oxidative stress

An In-depth Technical Guide on the Role of Lipid Radicals in Ferroptosis and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid-based reactive oxygen species (ROS), leading to the formation of lipid radicals and subsequent cell demise. This process is intrinsically linked to oxidative stress and has emerged as a critical pathway in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Understanding the intricate mechanisms of lipid radical generation and propagation in ferroptosis is paramount for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for studying lipid peroxidation, and quantitative data on the effects of key molecular players.

The Core Mechanism: Lipid Peroxidation in Ferroptosis

The central event in ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is a chain reaction involving the initiation, propagation, and termination of lipid radicals.[1]

-

Initiation: The process begins with the abstraction of a hydrogen atom from a PUFA, forming a lipid radical (L•). This is often initiated by reactive oxygen species (ROS) generated through iron-dependent Fenton reactions.[2][3]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.[1][2]

-

Termination: The chain reaction ceases when two radical species react to form a non-radical product.[1]

The accumulation of lipid hydroperoxides disrupts membrane integrity, leading to increased permeability and eventual cell lysis.[4]

Key Signaling Pathways

The regulation of ferroptosis involves a delicate balance between pro-ferroptotic pathways that promote lipid peroxidation and anti-ferroptotic systems that counteract it.

Pro-Ferroptotic Pathways: The Role of ACSL4, LPCAT3, and ALOXs

The susceptibility of a cell to ferroptosis is heavily influenced by its lipid composition. The enzymes Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are critical in this process.[5][6]

-

ACSL4: This enzyme catalyzes the esterification of long-chain PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives.[7][8]

-

LPCAT3: This enzyme incorporates these PUFA-CoAs into phospholipids, primarily phosphatidylethanolamines (PEs), enriching cellular membranes with peroxidizable fatty acids.[6][9]

Once incorporated into membranes, these PUFA-containing phospholipids become substrates for lipoxygenases (ALOXs), iron-containing enzymes that directly catalyze the formation of lipid hydroperoxides, thereby driving ferroptosis.[5][7]

Anti-Ferroptotic Pathways: The GPX4 and FSP1 Systems

Cells possess sophisticated defense mechanisms to prevent uncontrolled lipid peroxidation.

-

The System Xc-/GSH/GPX4 Axis: This is the canonical anti-ferroptotic pathway.[10]

-

System Xc-: This cystine/glutamate antiporter imports cystine, which is then reduced to cysteine.[11]

-

Glutathione (GSH): Cysteine is a rate-limiting precursor for the synthesis of the antioxidant glutathione.[11]

-

Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the central regulator of ferroptosis.[12][13] It utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus terminating the lipid peroxidation chain reaction.[11][13]

-

-

The FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) is another key defender against ferroptosis. It acts independently of the GPX4 axis by reducing coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) can trap lipid peroxyl radicals.[14]

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Core signaling pathways regulating ferroptosis.

Experimental Workflow: Studying Ferroptosis In Vitro

Caption: A typical workflow for investigating ferroptosis in vitro.

Quantitative Data

The following tables summarize quantitative data on the effects of various molecules on ferroptosis-related endpoints.

Table 1: Effect of Ferroptosis Inducers on Cell Viability and Lipid Peroxidation

| Compound | Cell Line | Concentration | Effect | Reference |

| Erastin | HT-1080 | 10 µM | Induces ferroptosis | [12] |

| Erastin | RD cells | 5 µM | Increases ROS production and lipid peroxidation | [10] |

| RSL3 | HT-1080 | 1 µM | Induces ferroptosis | [12] |

| RSL3 | U87 & U251 | 0.25 - 0.5 µM | Dose-dependent cell death and increased lipid peroxidation | [15] |

| FINO2 | HT-1080 | 10 µM | Induces ferroptosis | [7] |

Table 2: Effect of Ferroptosis Inhibitors on Lipid Peroxidation and Cell Viability

| Compound | Cell Line | Concentration | Effect | Reference |

| Ferrostatin-1 | HEK-293 | EC50 = 15 nM | Inhibits ferroptosis | [5] |

| Ferrostatin-1 | HT-1080 | 10 µM | Restores clonogenic growth after linolenic acid treatment | [16] |

| Ferrostatin-1 | 15LOX2/PEBP1 complex | IC50 ≈ 10 nM | Inhibits 15-HpETE-PE production | [11] |

| Liproxstatin-1 | HEK-293 | EC50 = 27 nM | Inhibits ferroptosis | [5] |

| α-Tocopherol | RMS cells | 100 µM | Decreases erastin-induced ROS and lipid peroxidation | [10] |

Table 3: Role of Key Proteins in Ferroptosis

| Protein | Modulation | Cell Line | Effect | Reference |

| ACSL4 | Knockout | Pfa1 | Marked resistance to ferroptosis | [17] |

| LPCAT3 | Knockout | Pfa1 | Mild protective effect against ferroptosis | [17] |

| GPX4 | RSL3 treatment | U87 & U251 | Reduced GPX4 protein expression | [15] |

| GPX4 | FINO2 treatment | HT-1080 | Indirectly inhibits GPX4 activity | [7] |

| ALOX15 | siRNA silencing | HT-1080 | Significantly decreased erastin- and RSL3-induced ferroptosis | [12] |

Experimental Protocols

Detection of Lipid Peroxidation using C11-BODIPY™ 581/591

This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid radicals.[18]

Materials:

-

Cells of interest

-

C11-BODIPY™ 581/591 (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Ferroptosis inducers (e.g., Erastin, RSL3) and inhibitors (e.g., Ferrostatin-1)

-

Flow cytometer or fluorescence microscope

Protocol for Flow Cytometry:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with the desired concentrations of ferroptosis inducers and/or inhibitors for the appropriate duration.

-

Dye Loading:

-

Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in cell culture medium.

-

Remove the treatment medium and incubate the cells with the C11-BODIPY™ solution for 30-60 minutes at 37°C, protected from light.[19]

-

-

Cell Harvesting:

-

Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS) for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer. The unoxidized probe can be detected in the PE-Texas Red channel, and the oxidized probe in the FITC channel. An increase in the FITC/PE-Texas Red ratio indicates lipid peroxidation.[21]

Protocol for Fluorescence Microscopy:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Treatment: Treat cells as described for flow cytometry.

-

Dye Loading: Incubate cells with 1-5 µM C11-BODIPY™ 581/591 in cell culture medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS or HBSS.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red (unoxidized) and green (oxidized) fluorescence.

Measurement of GPX4 Activity

This protocol provides a general framework for assessing GPX4 activity in cell lysates using a coupled enzyme assay. The activity is measured by monitoring the consumption of NADPH at 340 nm.[6]

Materials:

-

Cell lysates

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.3)

-

1 mM EDTA

-

0.1% Triton X-100

-

3 mM GSH

-

0.2 mM NADPH

-

Glutathione reductase (GR)

-

Phosphatidylcholine hydroperoxide (PCOOH) as the substrate

-

Microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

Prepare a master mix containing reaction buffer, EDTA, Triton X-100, GSH, NADPH, and GR.

-

Add the master mix to the wells of a microplate.

-

Add the cell lysate to the wells.

-

Initiate the reaction by adding the PCOOH substrate.

-

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Calculation: Calculate the GPX4 activity based on the rate of change in absorbance and the extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[6]

Conclusion

The study of lipid radicals in ferroptosis is a rapidly evolving field with significant implications for human health. The interplay between pro- and anti-ferroptotic pathways offers numerous targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the role of lipid peroxidation in various disease models and to screen for novel modulators of ferroptosis. A thorough understanding and application of these methodologies will be crucial in translating fundamental discoveries in ferroptosis research into effective clinical therapies.

References

- 1. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 12. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. columbia.edu [columbia.edu]

- 20. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 21. researchgate.net [researchgate.net]

An Introductory Guide to Lipid Peroxidation Assays: A Technical Whitepaper for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process in cellular biology, representing the oxidative degradation of lipids. This chain reaction, often initiated by reactive oxygen species (ROS), can lead to cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the accurate measurement of lipid peroxidation is paramount for researchers in various fields, from fundamental biology to drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing lipid peroxidation, with a focus on practical application in a laboratory setting.

Core Principles of Lipid Peroxidation

Lipid peroxidation is a complex process that occurs in three distinct stages: initiation, propagation, and termination.[1]

-

Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical, abstracts an allylic hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a carbon-centered lipid radical (L•).[1]

-

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent lipid molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[2]

-

Termination: The chain reaction ceases when two radical species react with each other to form non-radical products. Antioxidants can also terminate the reaction by donating a hydrogen atom to a lipid peroxyl radical.[2]

The breakdown of lipid hydroperoxides generates a variety of secondary products, most notably reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[3] These molecules are relatively stable and serve as key biomarkers for assessing the extent of lipid peroxidation.[4]

Key Biomarkers of Lipid Peroxidation

The most commonly measured biomarkers of lipid peroxidation are malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

-

Malondialdehyde (MDA): MDA is one of a group of compounds collectively known as Thiobarbituric Acid Reactive Substances (TBARS).[5] It is a highly reactive aldehyde that can form adducts with proteins and DNA, leading to cellular dysfunction.[3]

-

4-Hydroxynonenal (4-HNE): 4-HNE is another major aldehydic product of lipid peroxidation, particularly of omega-6 fatty acids.[3] It is considered a more specific and toxic marker of lipid peroxidation than MDA and is heavily involved in cell signaling pathways related to oxidative stress.[3][6]

Commonly Used Lipid Peroxidation Assays

Several methods are available to quantify lipid peroxidation, each with its own advantages and limitations. The choice of assay depends on the specific research question, sample type, and available equipment.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is the most widely used method for estimating lipid peroxidation due to its simplicity and cost-effectiveness.[7][8] It measures MDA, a major product of lipid peroxidation.[9]

Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C) to form a pink-colored MDA-TBA2 adduct.[5][10] The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.[10]

Advantages:

Disadvantages:

-

Lack of specificity: TBA can react with other aldehydes and biomolecules present in the sample, leading to an overestimation of lipid peroxidation.[7][11] Comparative studies have shown that TBARS assays can yield significantly higher MDA values compared to more specific HPLC methods.[12][13]

-

Harsh reaction conditions (acid and heat) can induce artificial lipid peroxidation.[12]

Malondialdehyde (MDA) Specific Assays (HPLC-based)

To overcome the specificity issues of the TBARS assay, methods using high-performance liquid chromatography (HPLC) have been developed.

Principle: These methods still utilize the reaction of MDA with TBA to form the MDA-TBA2 adduct. However, the adduct is then separated from other interfering substances by HPLC and detected with high specificity using a UV-Vis or fluorescence detector.[11][14]

Advantages:

-

High specificity and accuracy for MDA quantification.[11][14]

-

Reduces the risk of artificial lipid peroxidation due to milder sample processing.[12]

Disadvantages:

-

More expensive and time-consuming than the TBARS assay.[15]

-

Requires specialized equipment (HPLC system).

4-Hydroxynonenal (4-HNE) Assays (ELISA-based)

Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the specific quantification of 4-HNE protein adducts.

Principle: These are typically competitive ELISAs.[16][17] In this format, a known amount of 4-HNE is pre-coated onto a microplate. The sample containing unknown amounts of 4-HNE is added along with a specific anti-4-HNE antibody. The 4-HNE in the sample competes with the coated 4-HNE for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or fluorometric reaction. The signal is inversely proportional to the amount of 4-HNE in the sample.[18]

Advantages:

Disadvantages:

-

Generally more expensive than the TBARS assay.

-

Measures 4-HNE adducts, which reflects accumulated damage rather than real-time peroxidation rates.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the described assays, providing a basis for comparison.

Table 1: Comparison of TBARS and HPLC Methods for MDA Quantification in Human Plasma

| Parameter | TBARS Assay | HPLC-UV-Fluorescence | Reference |

| Mean MDA Concentration (µM) | 16.94 - 24.80 | Significantly lower than TBARS | [11] |

| Inter-individual Variation | Not evident | Significant | [11] |

| Overestimation by TBARS | 3 to 5-fold higher than HPLC | - | [13] |

Table 2: Performance Characteristics of Commercial 4-HNE ELISA Kits

| Parameter | Kit A | Kit B | Kit C | Reference |

| Assay Range | 0.63 - 40 ng/mL | 39 - 2500 pg/mL | 31.25 - 2000 pg/ml | [16][17] |

| Sensitivity | 0.38 ng/mL | 19.5 pg/mL | 18.75 pg/ml | [16][17] |

| Intra-assay CV (%) | <10% | <8% | Not Specified | [16] |

| Inter-assay CV (%) | <10% | <10% | Not Specified | [16] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Materials:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Sample (e.g., plasma, tissue homogenate)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

For plasma: Use 100 µL of plasma.

-

For tissue: Homogenize ~20mg of tissue in 200 µL of RIPA buffer. Centrifuge and collect the supernatant.

-

-

Protein Precipitation: Add 200 µL of ice-cold 10% TCA to 100 µL of sample or standard.[2]

-

Incubate on ice for 15 minutes.[2]

-

Centrifuge at 2200 x g for 15 minutes at 4°C.[2]

-

Reaction: Transfer 200 µL of the supernatant to a new tube.[2]

-

Add 200 µL of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples on ice to stop the reaction.[2]

-

Measurement: Transfer 150 µL of the reaction mixture to a 96-well plate.[2]

-

Read the absorbance at 532 nm.[2]

-

Quantification: Calculate the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.

Protocol 2: 4-Hydroxynonenal (4-HNE) Competitive ELISA

Materials:

-

4-HNE pre-coated 96-well plate

-

4-HNE standard

-

Anti-4-HNE antibody

-

HRP-conjugated secondary antibody

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure (General Outline):

-

Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.

-

Competitive Binding: Add 50 µL of standard or sample to the wells of the 4-HNE coated plate.

-

Immediately add 50 µL of the diluted anti-4-HNE antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Washing: Wash the plate multiple times (e.g., 5 times) with wash buffer to remove unbound reagents.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 2-20 minutes) at room temperature, protected from light.

-

Stop Reaction: Add 50-100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm immediately.

-

Quantification: Calculate the 4-HNE concentration in the samples using the standard curve. The absorbance is inversely proportional to the 4-HNE concentration.[18]

Visualizing Lipid Peroxidation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to lipid peroxidation.

Conclusion

The measurement of lipid peroxidation is a critical tool for understanding the role of oxidative stress in health and disease. This guide has provided an in-depth overview of the core principles, key biomarkers, and common assays used to assess lipid peroxidation. While the TBARS assay offers a simple and sensitive method, its lack of specificity is a significant drawback. For more accurate and reliable quantification of specific lipid peroxidation products, HPLC-based methods for MDA and ELISA-based assays for 4-HNE are recommended. The choice of assay should be carefully considered based on the specific research goals and available resources. By understanding the methodologies and their limitations, researchers can generate robust and meaningful data to advance their scientific inquiries.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A novel HPLC method for the measurement of thiobarbituric acid reactive substances (TBARS). A comparison with a commercially available kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cusabio.com [cusabio.com]

- 15. 4-HNE(4-Hydroxynonenal) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 16. mybiosource.com [mybiosource.com]

- 17. 4-HNE Competitive ELISA Kit (EEL163) - Invitrogen [thermofisher.com]

- 18. researchgate.net [researchgate.net]

LipiRADICAL Green: A Technical Guide to its Advantages in Lipid Peroxidation Research

This technical guide provides an in-depth overview of LipiRADICAL Green, a novel fluorescent probe for the detection of lipid peroxidation (LPO). It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of LPO in various biological and pathological processes. This document details the core advantages of LipiRADICAL Green, presents comparative quantitative data, and provides detailed experimental protocols and workflow visualizations.

The Challenge of Detecting Lipid Peroxidation

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, leading to the formation of lipid-derived radicals such as peroxyl radicals. These reactive species are implicated in a variety of cellular processes and are hallmarks of several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transient and reactive nature of these lipid radicals has historically made their direct and specific detection a significant challenge for researchers.

LipiRADICAL Green: A Paradigm Shift in LPO Detection

LipiRADICAL Green emerges as a powerful tool to overcome these challenges. It is a highly sensitive and specific fluorescent probe designed for the direct detection of lipid-derived radicals. Its unique chemical structure allows it to effectively target and react with these radicals, providing a clear and robust signal for their presence.

The core advantages of using LipiRADICAL Green in LPO research include:

-

Direct Detection of Lipid Radicals: Unlike many other probes that detect secondary products of LPO, LipiRADICAL Green directly targets and reacts with lipid-derived radicals, offering a more direct measure of the initial stages of lipid peroxidation.

-

High Sensitivity and Specificity: LipiRADICAL Green exhibits high sensitivity, enabling the detection of subtle changes in LPO levels. Its specificity for lipid radicals minimizes off-target reactions, ensuring a more accurate representation of LPO events.

-

Broad Applicability: This probe is suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening, making it a versatile tool for various research needs.

-

Utility in Ferroptosis Research: LipiRADICAL Green has been successfully employed in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation. It allows for the direct visualization and quantification of lipid radicals generated during this process.

Quantitative Comparison of LPO Probes

The selection of an appropriate fluorescent probe is critical for the accurate assessment of lipid peroxidation. The following table provides a quantitative comparison of LipiRADICAL Green with other commonly used LPO sensors.

| Probe | Target Species | Excitation/Emission (nm) | Quantum Yield | Key Advantages | Limitations |

| LipiRADICAL Green | Lipid Radicals | 488 / 525 | High | Direct detection, high sensitivity and specificity | Relatively new, fewer publications compared to established probes |

| BODIPY™ 581/591 C11 | Lipid Peroxyl Radicals | 581/591 (unoxidized), 484/510 (oxidized) | Moderate | Ratiometric imaging, well-established | Can be oxidized by species other than lipid radicals |

| Liperfluo | Lipid Peroxyl Radicals | 488 / 524 | High | High selectivity for lipid peroxyl radicals | Can be prone to autoxidation |

| DPPP | Hydroperoxides | 351 / 380 | Low | Specific for hydroperoxides | Low quantum yield, requires UV excitation |

Detailed Experimental Protocols

The following protocols provide a general framework for the use of LipiRADICAL Green in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Detection of LPO by Fluorescence Microscopy

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

-

Induction of LPO: Treat cells with an inducing agent (e.g., erastin, RSL3 for ferroptosis studies) or expose them to experimental conditions known to induce oxidative stress. Include a vehicle-treated control group.

-

LipiRADICAL Green Staining:

-

Prepare a 1 µM working solution of LipiRADICAL Green in a serum-free culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the LipiRADICAL Green working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

-

Image Acquisition:

-

After incubation, wash the cells twice with PBS.

-

Add fresh culture medium or PBS to the cells.

-

Observe the cells under a fluorescence microscope using a standard FITC filter set (Excitation: 488 nm, Emission: 500-550 nm).

-

Capture images for subsequent analysis.

-

Protocol 2: Quantification of LPO by Flow Cytometry

-

Cell Culture and Treatment: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution. Treat cells with an LPO-inducing agent as described above.

-

LipiRADICAL Green Staining:

-

Resuspend the cells in a serum-free culture medium containing 1 µM LipiRADICAL Green.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS or a suitable sheath fluid.

-

Analyze the cells using a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission (FITC channel).

-

Record the mean fluorescence intensity for each sample.

-

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using LipiRADICAL Green and its application in the context of the ferroptosis signaling pathway.

Conclusion

LipiRADICAL Green represents a significant advancement in the study of lipid peroxidation. Its ability to directly and specifically detect lipid-derived radicals with high sensitivity makes it an invaluable tool for researchers investigating the intricate roles of LPO in health and disease. The protocols and workflows presented in this guide provide a solid foundation for the successful application of LipiRADICAL Green in a variety of research settings, from basic cell biology to preclinical drug development. As the understanding of LPO-mediated pathologies continues to grow, the utility of precise and reliable probes like LipiRADICAL Green will undoubtedly become even more critical.

Methodological & Application

LipiRADICAL Green: Application Notes and Protocols for Live-Cell Imaging of Lipid Radicals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in a variety of cellular processes and pathologies, including the regulated cell death mechanism known as ferroptosis.[1][2][3] The initiation of lipid peroxidation involves the formation of highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•).[4][5][6] LipiRADICAL Green is a novel fluorescent probe designed for the specific detection of these initial lipid radicals in live cells, offering a valuable tool for studying the dynamics of lipid peroxidation.[7] This reagent is the first of its kind to directly detect lipid radicals, which are upstream factors in the lipid peroxidation cascade.[7]

In its native state, the NBD-conjugated nitroxyl radical-derivative probe is non-fluorescent due to intramolecular quenching.[7][8] Upon reacting with lipid radicals through a radical-radical coupling mechanism, a stable covalent bond is formed, leading to a significant recovery of green fluorescence.[7][8] This mechanism provides high specificity for lipid radicals with minimal cross-reactivity to other reactive oxygen species (ROS).[7][8] LipiRADICAL Green is compatible with various platforms, including live-cell imaging by confocal microscopy and quantitative analysis by flow cytometry, making it a versatile tool for investigating lipid peroxidation in diverse biological contexts.[7][8]

Mechanism of Action

LipiRADICAL Green's functionality is based on a "turn-on" fluorescence mechanism. The probe consists of a fluorescent reporter (NBD) and a radical-trapping moiety (nitroxide). The nitroxide group efficiently quenches the NBD fluorescence in the probe's inactive state. When the probe encounters a lipid radical (L• or LOO•), a radical-radical coupling reaction occurs, forming a covalent bond. This reaction eliminates the quenching effect, resulting in a strong green fluorescence emission.

Mechanism of LipiRADICAL Green detection.

Applications

LipiRADICAL Green has been successfully utilized in a variety of research applications to study lipid peroxidation:

-

Live-Cell Imaging: Visualization of the spatial and temporal dynamics of lipid radical generation in various cellular compartments.[8]

-

Ferroptosis Research: A key application is the detection and quantification of lipid peroxidation during ferroptosis, an iron-dependent form of cell death.[3][8]

-

High-Throughput Screening (HTS): Screening for novel inhibitors or inducers of ferroptosis and lipid peroxidation.[8]

-

Flow Cytometry: Quantitative assessment of cellular lipid peroxidation in cell populations.[8]

-

Cell-Free Assays: Studying lipid radical generation in systems with purified lipids, such as low-density lipoprotein (LDL), in the presence of pro-oxidants.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data from various studies using LipiRADICAL Green.

| Cell Line/Model | Treatment | Fold Increase in Fluorescence (approx.) | Application | Reference |

| Hepa1-6 | 30 mM Diethylnitrosamine (DEN) | Significant Increase | Live-cell imaging of induced lipid peroxidation | [4][8][9] |

| HK-2 | ML162 (Ferroptosis inducer) | Significant Increase | Flow cytometric assessment of ferroptosis | [8] |

| Purified LDL | Hemin or AAPH (Pro-oxidants) | Time-dependent Increase | In vitro detection of lipid radical production | [4][7] |

| Glioblastoma (U87, LN229) | Glucose starvation & Chloramphenicol | Increased lipid radicals | Ferroptosis induction studies | [8] |

| HT1080, A549 | Conjugated fatty acids | Increased lipid radicals | Ferroptosis induction by fatty acids | [8] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Radicals using Confocal Microscopy

This protocol describes the general procedure for visualizing lipid radicals in live cells.

Materials:

-

LipiRADICAL Green (reconstituted to 1 mM in DMSO)

-

Cell culture medium (serum-free, phenol red-free recommended)

-

Confocal microscope with FITC-compatible filter sets

-

Cells of interest cultured on a suitable imaging dish or plate

-

Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN), RSL3, erastin)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a 1 µM working solution of LipiRADICAL Green in serum-free, phenol red-free medium.[8]

-

Cell Staining:

-

Induction of Lipid Peroxidation (Optional):

-

Imaging:

-

After incubation, gently wash the cells twice with pre-warmed PBS to remove excess probe.

-

Add fresh, pre-warmed serum-free, phenol red-free medium to the cells.

-

Immediately observe the cells using a confocal microscope.

-

Use FITC-compatible settings for excitation and emission (e.g., Ex: 458 nm, Em: 490-674 nm).[4][8][9]

-

For time-lapse imaging, acquire images at regular intervals (e.g., every 2 minutes) to monitor the dynamics of lipid radical generation.[4][9]

-

Live-cell imaging workflow.

Protocol 2: Flow Cytometric Analysis of Lipid Peroxidation

This protocol provides a method for the quantitative analysis of lipid peroxidation in a cell population.

Materials:

-

LipiRADICAL Green (reconstituted to 1 mM in DMSO)

-

Cell culture medium

-

Flow cytometer with a 488 nm laser and FITC-compatible emission filter

-

Cells of interest in suspension

-

Inducer of ferroptosis or lipid peroxidation (e.g., ML162, RSL3)

-

Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for control experiments

-

PBS

-

FACS tubes

Procedure:

-

Cell Treatment:

-

Treat cells in suspension or adherent cells (trypsinize to detach) with the desired compounds (e.g., ferroptosis inducer with or without an inhibitor) for the appropriate duration.

-

-

Probe Preparation: Prepare a 1 µM working solution of LipiRADICAL Green in serum-free medium.

-

Cell Staining:

-

Pellet the treated cells by centrifugation.

-

Resuspend the cell pellet in the 1 µM LipiRADICAL Green working solution.

-

Incubate for 20 minutes at 37°C.

-

-

Washing:

-

After incubation, add PBS and pellet the cells by centrifugation.

-

Resuspend the cells in fresh PBS for flow cytometric analysis.

-

-

Flow Cytometry:

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser and detect the green fluorescence in the FITC channel.

-

Record the fluorescence intensity for each cell population. An increase in fluorescence intensity corresponds to a higher level of lipid peroxidation.[8]

-

Signaling Pathway: Initiation of Lipid Peroxidation

Lipid peroxidation is initiated when a pro-oxidant abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. This process can be enzymatic (e.g., via lipoxygenases - LOX) or non-enzymatic (e.g., via reactive oxygen species - ROS). The resulting lipid radical (L•) can then react with oxygen to form a lipid peroxyl radical (LOO•). Both L• and LOO• can be detected by LipiRADICAL Green. This initiation step is a critical event in ferroptosis, an iron-dependent cell death pathway.

Initiation of lipid peroxidation.

References

- 1. Live-cell imaging with fluorogenic radical-trapping antioxidant probes reveals the onset and progression of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spatio-temporal monitoring of lipid peroxyl radicals in live cell studies combining fluorogenic antioxidants and fluorescence microscopy methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 8. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for LipiRADICAL™ Green in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipiRADICAL™ Green is a fluorescent probe designed for the specific detection of lipid radicals, which are the primary products of lipid peroxidation.[1] This process is a key event in cellular oxidative stress and has been implicated in various pathological conditions, including ferroptosis, an iron-dependent form of cell death.[2] Unlike many general reactive oxygen species (ROS) probes, LipiRADICAL™ Green exhibits high selectivity for lipid-derived radicals (L• and LOO•) and does not react with other ROS, making it a powerful tool for studying the specific mechanisms of lipid peroxidation.[2][3] In its native state, the probe's fluorescence is quenched. Upon reaction with a lipid radical, a stable covalent bond is formed, leading to a significant increase in green fluorescence.[1][2] This property allows for the quantification of lipid radical levels in cells using techniques such as flow cytometry.

Principle of Detection

LipiRADICAL™ Green consists of a nitroxide radical moiety, which acts as a radical trap, conjugated to a nitrobenzoxadiazole (NBD) fluorophore. The nitroxide effectively quenches the NBD fluorescence intramolecularly. When the probe encounters a lipid radical, a radical-radical coupling reaction occurs, forming a non-radical covalent adduct. This reaction disrupts the quenching mechanism, resulting in a dramatic recovery of the green fluorescence, which can be measured to quantify the extent of lipid peroxidation.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipid peroxidation signaling pathway and the general workflow for using LipiRADICAL™ Green in a flow cytometry experiment.

Caption: Lipid Peroxidation Signaling Pathway.

Caption: LipiRADICAL™ Green Flow Cytometry Workflow.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Excitation Wavelength | 470 nm (Optimal) / 488 nm (Standard Laser) | The 488 nm laser line available on most flow cytometers is suitable for excitation.[1][4] |

| Emission Wavelength | 520-600 nm (Maximum ~540 nm) | A standard FITC or GFP filter set is appropriate for detection.[3] |

| LipiRADICAL™ Green Concentration | 1 µM | This is a starting concentration; optimization may be required depending on the cell type and experimental conditions.[3] |

| Incubation Time | 20 minutes | Incubation time may need to be optimized for different cell lines and experimental setups.[3] |

| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |

| Cell Density | 1 x 10^6 cells/mL | A typical cell density for flow cytometry experiments.[5] |

Experimental Protocols

Materials Required:

-

LipiRADICAL™ Green reagent

-

Cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

-

Inducer of lipid peroxidation (e.g., Erastin, RSL3, hemin, AAPH)[1][2]

-

Negative control (vehicle for the inducer)

-

Positive control (optional, a known inducer of lipid peroxidation)

-

Flow cytometer with a 488 nm laser and a green fluorescence detector (e.g., FITC channel)

-

Flow cytometry tubes

Protocol for Staining Suspension Cells:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency under standard conditions.

-

Induce lipid peroxidation by treating the cells with the desired compound (e.g., Erastin) for the appropriate duration. Include a vehicle-treated control group.

-

-

Cell Harvesting and Washing:

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with 1 mL of pre-warmed PBS.

-

Resuspend the cell pellet in an appropriate volume of PBS to achieve a concentration of 1 x 10^6 cells/mL.[5]

-

-

Staining with LipiRADICAL™ Green:

-

Washing:

-

After incubation, wash the cells once with 1 mL of PBS to remove excess probe.

-

Centrifuge at 300 x g for 5 minutes and resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm).

-

Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) in the green channel.

-

Protocol for Staining Adherent Cells:

-

Cell Culture and Treatment:

-

Seed adherent cells in a culture plate and allow them to attach overnight.

-

Treat the cells with the lipid peroxidation inducer and vehicle control as described for suspension cells.

-

-

Staining with LipiRADICAL™ Green:

-

Cell Harvesting and Washing:

-

After incubation, remove the staining solution and wash the cells once with PBS.

-

Harvest the cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).

-

Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a flow cytometry tube.

-

Wash the cells once with PBS by centrifugation (300 x g for 5 minutes).

-

-

Resuspension and Analysis:

-

Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.

-

Proceed with flow cytometry analysis as described for suspension cells.

-

Controls and Data Interpretation:

-

Unstained Cells: To set the baseline fluorescence of the cell population.

-

Vehicle-Treated Stained Cells: To determine the basal level of lipid peroxidation in the cells.

-

Inducer-Treated Stained Cells: To measure the increase in lipid peroxidation following treatment.

-

Optional - Quenched Control: Pre-treatment with a known antioxidant or a specific inhibitor of lipid peroxidation (like OH-Pen) can be used to confirm the specificity of the signal.[6]

An increase in the mean fluorescence intensity in the green channel of the inducer-treated cells compared to the vehicle-treated cells indicates an increase in lipid radical formation. The results can be presented as a histogram overlay of the different treatment groups or as a bar graph showing the fold change in MFI.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]

- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 6. 2bscientific.com [2bscientific.com]

LipiRADICAL Green: Application Notes and Protocols for the Detection of Lipid Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipiRADICAL Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators in the process of lipid peroxidation.[1] This process is implicated in numerous pathological conditions, including ferroptosis, inflammation, and neurodegenerative diseases.[2][3] Unlike probes that detect downstream products of lipid peroxidation such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), LipiRADICAL Green directly targets the initial radical species, providing a more immediate and specific measure of this oxidative event.[1][4][5] Its high selectivity for lipid radicals over other reactive oxygen species (ROS) makes it an invaluable tool for researchers investigating the role of lipid peroxidation in health and disease.[2][6]

Mechanism of Action

LipiRADICAL Green is a derivative of NBD (nitrobenzoxadiazole) conjugated to a nitroxyl radical moiety.[1] In its native state, the fluorescence of the NBD fluorophore is efficiently quenched by the adjacent nitroxyl radical.[1][2] Upon encountering a lipid radical (L• or LOO•), LipiRADICAL Green undergoes a radical-radical coupling reaction, forming a stable covalent bond.[1][2] This reaction eliminates the quenching effect of the nitroxyl radical, leading to a significant increase in green fluorescence.[1][6] This "turn-on" mechanism ensures a high signal-to-noise ratio and sensitivity for detecting lipid radical formation.[2]

Data Presentation

Photophysical and Chemical Properties of LipiRADICAL Green

| Property | Value | Source(s) |

| Excitation Wavelength (λex) | ~470 nm (range: 420-500 nm) | [2][7] |

| Emission Wavelength (λem) | ~540 nm (range: 520-600 nm) | [1][2][7] |

| Appearance (Native) | Non-fluorescent (quenched) | [2] |

| Appearance (After reaction) | Green fluorescence | [2] |

| Molecular Formula | C₁₉H₂₈N₅O₄ | [2][7] |

| Molecular Weight | 390.21 g/mol | [2][7] |

| Solubility | DMSO | [2][7] |

| Specificity | Lipid radicals (L•, LOO•) | [1][2] |

| Cross-reactivity (minimal) | H₂O₂, •OH, •O₂⁻, NO | [2] |

Experimental Protocols

Protocol 1: In Vitro Detection of Lipid Radicals

This protocol is suitable for detecting lipid radicals generated from purified lipids or lipoproteins in a cell-free system.

Materials:

-

LipiRADICAL Green (1 mM stock in DMSO)

-

Lipid source (e.g., purified low-density lipoprotein (LDL), arachidonic acid)

-

Pro-oxidant (e.g., hemin, AAPH)

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS))

-

Fluorescence plate reader or spectrofluorometer

Procedure:

-

Prepare a reaction mixture containing the lipid source and the pro-oxidant in the appropriate buffer.

-

Add LipiRADICAL Green to the reaction mixture to a final concentration of 5-10 µM.[1][7]

-

Incubate the mixture at 37°C for a desired period (e.g., 60 minutes), protecting it from light.[1][7]

-

Measure the fluorescence intensity using an excitation wavelength of ~470 nm and an emission wavelength of ~530-540 nm.[1][7]

-

Include appropriate controls, such as a reaction mixture without the pro-oxidant, to determine the background fluorescence.

Protocol 2: Live Cell Imaging of Lipid Radicals

This protocol allows for the visualization of lipid radical production in living cells using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

LipiRADICAL Green (1 mM stock in DMSO)

-

Serum-free, phenol red-free cell culture medium or an appropriate buffer (e.g., HEPES-buffered saline)

-

Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN), erastin, RSL3)

-

Confocal or fluorescence microscope with a FITC-compatible filter set

Procedure:

-

Prepare a 1 µM working solution of LipiRADICAL Green in serum-free, phenol red-free medium.[1]

-

Remove the culture medium from the cells and wash them several times with PBS.[1]

-

Add the LipiRADICAL Green working solution to the cells and incubate at 37°C for 10-20 minutes.[1]

-

(Optional) If using an inducer, co-treat the cells with the inducer and LipiRADICAL Green. For example, add 30 mM DEN along with the probe.[1][7]

-

Observe the cells immediately using a confocal microscope with excitation at ~458-488 nm and emission collection at ~490-600 nm.[1][7]

-

Acquire images at desired time intervals to monitor the dynamics of lipid radical production.

Protocol 3: Flow Cytometry Analysis of Lipid Peroxidation

This protocol enables the quantification of lipid radical levels in a cell population.

Materials:

-

Cells in suspension

-

LipiRADICAL Green (1 mM stock in DMSO)

-

Serum-free, phenol red-free cell culture medium or an appropriate buffer

-

Inducer of lipid peroxidation

-

Flow cytometer with a blue laser (488 nm)

Procedure:

-

Prepare a single-cell suspension of your cells of interest.

-

Treat the cells with the desired inducer of lipid peroxidation for the appropriate duration.

-

Add LipiRADICAL Green to the cell suspension to a final concentration of 1 µM and incubate at 37°C for 10-20 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).

-

Quantify the mean fluorescence intensity to determine the level of lipid radical production.

Visualizations

Caption: Lipid Peroxidation Signaling Pathway.

Caption: Experimental Workflow for LipiRADICAL Green.

Applications in Research and Drug Development

-

Ferroptosis Research: LipiRADICAL Green is instrumental in studying ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation.[2] It allows for the direct visualization and quantification of lipid radical accumulation, a key event in this process.[2]

-

High-Throughput Screening (HTS): The probe can be integrated into HTS workflows to screen for compounds that inhibit or induce lipid peroxidation.[2] This is particularly valuable for identifying novel inhibitors of ferroptosis or antioxidants.[2]

-

Drug-Induced Oxidative Stress: LipiRADICAL Green can be used to assess the potential of drug candidates to induce oxidative stress and lipid peroxidation in cells, providing crucial information for toxicology and safety profiling.

-

Disease Modeling: The probe is applicable in various disease models to investigate the role of lipid peroxidation in pathologies such as neurodegenerative diseases, cardiovascular diseases, and cancer.[2][3]

Limitations

While LipiRADICAL Green is a powerful tool, it is important to be aware of its limitations. It provides a semi-quantitative measure of lipid radical formation and does not detect the downstream, often cytotoxic, products of lipid peroxidation like aldehydes.[2] For a comprehensive understanding of the entire lipid peroxidation cascade, it is recommended to use LipiRADICAL Green in conjunction with assays that measure these downstream markers.[2][4][5]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]

- 3. 2bscientific.com [2bscientific.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

LipiRADICAL Green: Application Notes and Protocols for the Detection of Lipid Radicals in LDL Particles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LipiRADICAL Green for the sensitive and specific detection of lipid radicals in Low-Density Lipoprotein (LDL) particles. The following sections detail the principles of lipid peroxidation, the mechanism of LipiRADICAL Green, and detailed protocols for its application in in vitro LDL oxidation studies.

Introduction to Lipid Peroxidation and LipiRADICAL Green